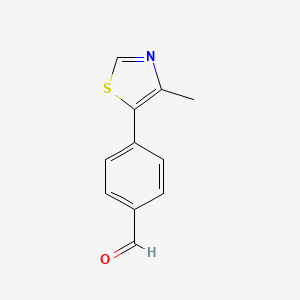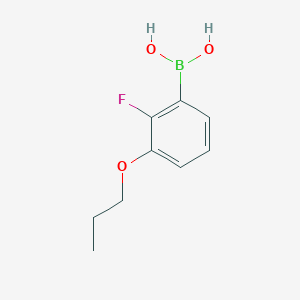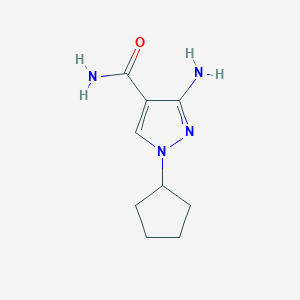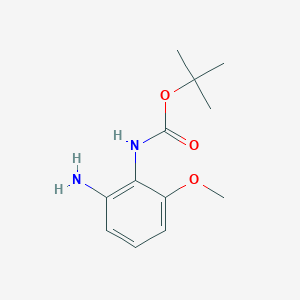
tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Vue d'ensemble
Description
tert-Butyl (2-amino-6-methoxyphenyl)carbamate: is an organic compound that features a tert-butyl carbamate protecting group attached to an amino group on a methoxy-substituted phenyl ring. This compound is often used in organic synthesis, particularly in the protection of amines during multi-step synthesis processes.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (2-amino-6-methoxyphenyl)carbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology and Medicine: In biological research, this compound is used in the synthesis of peptides and other biologically active molecules. It helps in the selective protection of amino groups during the synthesis of complex molecules .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients. Its stability and ease of removal make it a valuable tool in drug development .
Mécanisme D'action
Target of Action
It is known that the compound is used in the synthesis of novel benzimidazoles , which are known to have broad-spectrum disease activity .
Mode of Action
It is known that the compound is used as a precursor in the synthesis of benzimidazole heterocyclic compounds . These compounds are known to interact with their targets, leading to changes in cellular function.
Biochemical Pathways
It is known that the compound is used in the synthesis of benzimidazole heterocyclic compounds , which are known to affect various biochemical pathways.
Result of Action
It is known that the compound is used in the synthesis of benzimidazole heterocyclic compounds , which are known to have broad-spectrum disease activity .
Action Environment
It is known that the compound can crystallize in different polymorphs , which could potentially be influenced by environmental conditions such as temperature and solvent.
Analyse Biochimique
Biochemical Properties
tert-Butyl (2-amino-6-methoxyphenyl)carbamate: plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a reactant in the preparation of potent and selective inhibitors of enzymes such as aggrecanase-1 and aggrecanase-2, which are involved in the degradation of aggrecan, a major component of cartilage . These interactions are primarily based on the compound’s ability to form stable complexes with the active sites of these enzymes, thereby inhibiting their activity. Additionally, This compound can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, further influencing various biochemical pathways.
Molecular Mechanism
The molecular mechanism of action of This compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to the active sites of enzymes such as aggrecanase-1 and aggrecanase-2, inhibiting their activity and preventing the degradation of aggrecan . Additionally, This compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate typically involves the reaction of 2-amino-6-methoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent any side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-amino-6-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted anilines and amides.
Deprotection Reactions: The major product is 2-amino-6-methoxyaniline.
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-aminophenyl)carbamate
- tert-Butyl (2-amino-4-methoxyphenyl)carbamate
Comparison: tert-Butyl (2-amino-6-methoxyphenyl)carbamate is unique due to the presence of the methoxy group at the 6-position, which can influence its reactivity and solubility compared to other similar compounds. The methoxy group can also participate in hydrogen bonding, affecting the compound’s overall stability and reactivity .
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-6-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-8(13)6-5-7-9(10)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOXKILXOLITHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676414 | |
| Record name | tert-Butyl (2-amino-6-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954238-84-7 | |
| Record name | tert-Butyl (2-amino-6-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 954238-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


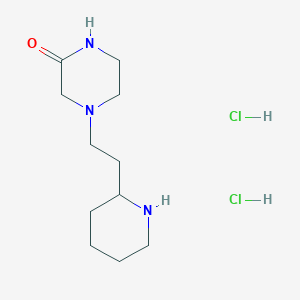
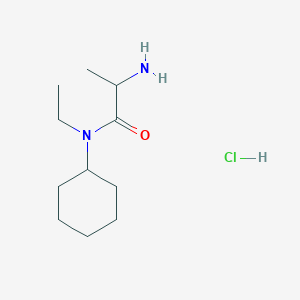
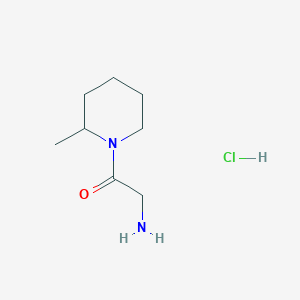
![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)

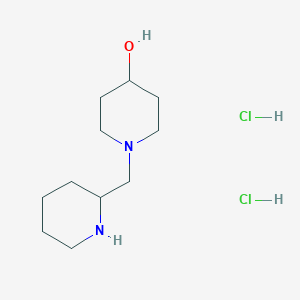

![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)
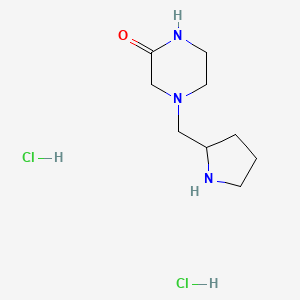
![2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441819.png)
